3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine
Description
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine (CAS: 209286-60-2) is a heterocyclic compound with a molecular formula of C₈H₅BrClNS and a molecular weight of 262.55 g/mol . It features a thieno[2,3-c]pyridine core substituted with a bromomethyl group at position 3 and a chlorine atom at position 5. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its reactive bromomethyl group for alkylation or cross-coupling reactions .
Properties
Molecular Formula |
C8H5BrClNS |
|---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrClNS/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2 |
InChI Key |
VJPVZOFKLJOHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Chlorothieno[2,3-c]pyridine Core
While detailed procedures for the direct synthesis of 7-chlorothieno[2,3-c]pyridine are scarce in open literature, related pyridine chlorination methods provide insight. For example, gas-phase chlorination of pyridine derivatives using molecular sieve catalysts such as HZSM-5 has been shown to produce chlorinated pyridines with high selectivity and yield (up to 95% selectivity, 90% yield) under controlled conditions (200–450°C, preferably 300–400°C). This method involves passing pyridine vapor mixed with chlorine over a fixed-bed catalyst, followed by extraction and recrystallization steps.
Translating this to the thienopyridine system, selective chlorination at the 7-position (analogous to the 6-position in pyridine numbering) may be achieved by similar catalytic halogenation strategies, although specific catalysts and conditions would require optimization due to the fused thiophene ring.
Bromomethylation at the 3-Position
The bromomethyl group introduction at the 3-position of the thienopyridine ring can be approached by:
Bromination of methyl groups : Starting from a methyl-substituted thienopyridine, bromination with N-bromosuccinimide (NBS) or elemental bromine under radical conditions can selectively convert methyl groups to bromomethyl groups. Similar methods have been reported for pyridine derivatives, such as the bromination of 3,5-dimethylpyridine with NBS to yield 3-(bromomethyl)-5-methylpyridine.
Formylation followed by halogenation : An alternative is to introduce a hydroxymethyl or formyl group at the 3-position via directed lithiation or metalation (e.g., using Turbo Grignard reagents), followed by conversion to the bromomethyl group using chlorinating or brominating agents such as thionyl chloride or cyanuric chloride.
Representative Synthetic Route (Hypothetical)
Based on analogous chemistry, a plausible synthetic route for 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine could involve:
- Starting Material : 7-chlorothieno[2,3-c]pyridine or its methyl derivative at the 3-position.
- Bromination : Treatment with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) to selectively brominate the methyl group to a bromomethyl substituent.
- Purification : Extraction, crystallization, or chromatographic purification to isolate the pure this compound.
Data Table: Summary of Preparation Conditions and Outcomes
Research Discoveries and Insights
Catalytic Selectivity : The use of HZSM-5 molecular sieve catalysts in pyridine chlorination demonstrates the importance of catalyst acidity and silica-alumina ratio for selectivity and yield. This insight is valuable for adapting chlorination to thienopyridine systems.
Bromination Control : Bromination of methyl-substituted pyridines is challenging due to overbromination and side reactions. The presence of radical initiators and control of stoichiometry are critical for obtaining mono-brominated products.
Alternative Metalation Approaches : The application of Turbo Grignard reagents offers a milder and safer alternative to n-butyllithium for regioselective metalation of pyridine derivatives, enabling subsequent functionalization to bromomethyl groups.
Environmental and Industrial Considerations : Newer synthetic approaches emphasize environmentally friendly and scalable methods, such as using 5-methylnicotinic acid as a starting material for related bromomethylpyridine intermediates, which may inspire analogous routes for thienopyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thieno[2,3-C]pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Various substituted thieno[2,3-C]pyridine derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thieno[2,3-C]pyridine derivatives.
Scientific Research Applications
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
4-Bromo-7-chlorothieno[2,3-c]pyridine
3-Bromo-7-chlorothieno[2,3-c]pyridine
- Molecular Formula : C₇H₃BrClNS
- Molecular Weight : 248.53 g/mol
- Key Differences :
- Bromine substitution at position 3 instead of a bromomethyl group.
- Less reactive in nucleophilic substitutions compared to the bromomethyl derivative.
- Synthetic Utility : Serves as a precursor for functionalization at position 3 .
7-Chlorothieno[2,3-c]pyridine
- Molecular Formula : C₇H₄ClNS
- Molecular Weight : 169.63 g/mol
- Key Differences :
- Base structure without bromine or bromomethyl groups.
- Chlorine at position 7 enables electrophilic aromatic substitution reactions.
- Role: Common intermediate for synthesizing derivatives like 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine .
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate
- Molecular Formula: C₉H₅BrClNO₂S
- Molecular Weight : 306.6 g/mol
- Key Differences :
- Carboxylate ester at position 2 enhances solubility.
- Bromine at position 4 and chlorine at position 6.
- Applications : Used in drug discovery for modifying pharmacokinetic properties .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Chlorine at Position 7 : Stabilizes the aromatic ring via electron-withdrawing effects, directing further substitutions to specific positions .
- Bromine vs. Bromomethyl: Bromine substituents (e.g., in 4-bromo-7-chlorothieno[2,3-c]pyridine) increase lipophilicity but lack the versatility of bromomethyl for functionalization .
Data Tables
Table 1: Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |
|---|---|---|---|---|
| This compound | C₈H₅BrClNS | 262.55 | 3-Bromomethyl, 7-Cl | ~3.8* |
| 4-Bromo-7-chlorothieno[2,3-c]pyridine | C₇H₃BrClNS | 248.52 | 4-Bromo, 7-Cl | 3.71 |
| 7-Chlorothieno[2,3-c]pyridine | C₇H₄ClNS | 169.63 | 7-Cl | 2.5 |
| Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate | C₉H₅BrClNO₂S | 306.6 | 4-Bromo, 7-Cl, 2-COOMe | ~3.2* |
*Estimated based on analogous structures.
Biological Activity
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrClNS
- SMILES Notation : ClC1=NC=CC2=C1SC=C2CBr
- InChIKey : VJPVZOFKLJOHII-UHFFFAOYSA-N
The compound features a thieno[2,3-C]pyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to target mutant forms of the p53 protein, which is often implicated in various cancers. A patent application detailed the compound's activity against cancer cells harboring specific p53 mutations, suggesting that it may act as a selective inhibitor in these contexts .
The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. It appears to interact with key proteins involved in cell cycle regulation, potentially leading to increased apoptosis in cancerous cells .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with predictions suggesting good CNS penetration. However, hepatic clearance rates are noted to be high, which may limit its bioavailability in systemic circulation . Toxicological assessments are necessary to fully understand the safety profile of this compound.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Weight | 219.56 g/mol |
| Log P (octanol-water) | 2.02 |
| BBB Permeability | Yes |
| CYP Inhibition | CYP1A2 (Yes), others (No) |
| Skin Permeation Rate | Log Kp = -5.5 cm/s |
Case Studies
One notable study investigated the compound's efficacy in vitro against various cancer cell lines. The results indicated significant cytotoxicity in cells expressing mutant p53 compared to wild-type p53 cells. This selectivity underscores the potential for developing targeted therapies using this compound .
Another case study focused on the compound's interactions with other pharmacological agents. It was found that when combined with certain chemotherapeutics, this compound enhanced the overall therapeutic effect while reducing side effects typically associated with those agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine, and how can reaction conditions be optimized?
- Methodological Answer: The compound is typically synthesized via halogenation of thieno[2,3-c]pyridine derivatives. A common approach involves nucleophilic substitution at the methyl position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., CCl₄ or CH₃CN) to minimize side reactions. Reaction progress is monitored via TLC or HPLC to ensure selective bromination at the methyl group .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions. For example, the bromomethyl group shows a singlet at ~4.5 ppm (¹H) and a carbon signal at ~30 ppm (¹³C).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C₈H₆BrClNS: 280.89).
- X-ray Crystallography: Resolves spatial arrangement, particularly for verifying regioselectivity in bromination .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to its irritant properties (H315, H319, H335). Avoid inhalation and skin contact. Store in airtight containers at 2–8°C, away from moisture. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How does the bromomethyl group influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer: The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura couplings or SN2 reactions. For example, palladium-catalyzed cross-coupling with arylboronic acids requires anhydrous conditions (e.g., DMF, 80°C) and a base (K₂CO₃). Kinetic studies using GC-MS can track substituent effects on reaction rates .
Q. How should researchers address contradictory data on regioselectivity in functionalization reactions?
- Methodological Answer: Contradictions often arise from competing electronic (e.g., chlorine’s electron-withdrawing effect) and steric factors. Computational modeling (DFT calculations) predicts reactive sites, while controlled experiments (e.g., varying catalysts or solvents) isolate variables. For instance, substituting Pd(PPh₃)₄ with XPhos ligands may shift selectivity toward C-3 vs. C-7 positions .
Q. What strategies enable selective functionalization of the chlorinated vs. brominated positions in this compound?
- Methodological Answer:
- Chlorine Site: Use SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) at elevated temperatures (100–120°C).
- Bromomethyl Site: Employ transition-metal catalysis (e.g., CuI for Ullmann couplings) under milder conditions. Competitive experiments with isotopic labeling (e.g., ¹³C-Br) can validate selectivity .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer: QSPR (Quantitative Structure-Property Relationship) models correlate electronic descriptors (e.g., Hammett σ constants) with reaction outcomes. Molecular docking studies assess binding affinity in biological targets, while MD simulations evaluate stability in solvent environments .
Q. What pharmacological applications are emerging for derivatives of this compound?
- Methodological Answer: The bromomethyl group facilitates synthesis of dopamine D1 receptor agonists (e.g., via coupling with morpholine or piperazine derivatives). In vivo efficacy is tested using rodent models for Parkinson’s disease, with pharmacokinetic parameters (e.g., brain penetration) optimized via logP adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
